molecular formula C12H14ClNO5S2 B2592224 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride CAS No. 927997-35-1

4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B2592224
CAS No.: 927997-35-1
M. Wt: 351.82
InChI Key: RVVCMZBFZDLKKD-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-thiazolidine ring substituted with three oxo groups (trioxo) and two methyl groups at the 4-position of the heterocycle. The benzene ring is substituted with a methyl group at the 2-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities into target molecules .

Properties

IUPAC Name

4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S2/c1-8-6-9(4-5-10(8)21(13,18)19)14-11(15)12(2,3)7-20(14,16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVCMZBFZDLKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(CS2(=O)=O)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4,4-dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidine with 2-methylbenzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and purification processes.

    Biology: Employed in the detection and analysis of proteins and other biomolecules.

    Medicine: Investigated for potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to inhibition or activation of biochemical processes. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzene or thiazolidine rings:

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
Target Compound Not explicitly stated C₁₂H₁₃ClNO₅S₂ 2-methylbenzene, 4,4-dimethyl-1,1,3-trioxo-thiazolidine, sulfonyl chloride Synthesis of sulfonamides/sulfonates
5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride 927997-44-2 C₁₂H₁₄ClNO₆S₂ 2-methoxybenzene (vs. methyl in target), same thiazolidine core Intermediate in specialty chemical synthesis
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate N/A C₁₅H₁₈N₄O₆S Sulfonylurea linkage to triazine ring (vs. thiazolidine in target) Herbicide (metsulfuron methyl ester)
1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one N/A C₁₃H₁₃NOS₂ Thiazolidine with thioxo (S=O vs. trioxo in target), benzyl substituent Chiral auxiliary in asymmetric synthesis

Detailed Analysis

5-(4,4-Dimethyl-trioxo-thiazolidin-2-yl)-2-methoxybenzene-sulfonyl Chloride (CAS 927997-44-2) Structural Differences: The methoxy group at the benzene 2-position (vs. Reactivity: Methoxy’s resonance effects may reduce the electrophilicity of the sulfonyl chloride compared to the target’s methyl-substituted analogue . Applications: Both compounds likely serve as intermediates for sulfonamide synthesis, but the methoxy derivative may prioritize use in fine chemicals due to its altered electronic profile.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Functional Group Contrast : Sulfonylureas feature a urea bridge linking the sulfonyl group to a heterocycle (e.g., triazine), whereas the target compound uses a thiazolidine-trioxo moiety.
  • Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action unlikely for the target compound due to its lack of urea linkage .

Thiazolidinethione Derivatives (e.g., 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one)

  • Oxidation State : The thioxo (S=O) group in thiazolidinethiones contrasts with the trioxo (three O=S=O groups) in the target compound, significantly altering ring stability and electronic properties.
  • Utility : Thiazolidinethiones are chiral auxiliaries in asymmetric synthesis, while the target’s sulfonyl chloride group suggests roles in covalent bond formation (e.g., drug conjugates) .

Reactivity and Stability

  • Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate formation. This contrasts with the methoxy-substituted analogue, where electron donation may slow reaction kinetics .

Biological Activity

The compound 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride is a derivative of thiazolidinone and sulfonyl chloride. Thiazolidinones have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride
  • Molecular Formula : C${12}$H${14}$ClN${1}$O${5}$S
  • Molecular Weight : 305.76 g/mol

The compound features a thiazolidinone ring and a sulfonyl chloride group which may contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that various thiazolidinones can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may similarly exert cytotoxic effects on cancer cell lines.

Anti-inflammatory Properties

Thiazolidinones have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The sulfonyl chloride moiety may enhance these effects by facilitating the formation of more reactive intermediates that can interact with inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been widely documented. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . Preliminary data suggest that the compound may exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in substituents on the thiazolidinone ring or the benzene sulfonyl group can significantly alter the potency and selectivity of these compounds .

SubstituentEffect on Activity
Dimethyl groupsEnhance lipophilicity and cellular uptake
Sulfonyl chlorideIncreases reactivity towards nucleophiles

Case Studies

A recent study examined various thiazolidinone derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that compounds with similar structural features to 4-(4,4-Dimethyl-1,1,3-trioxo-1$\lambda^{6}$,2-thiazolidin-2-yl)-2-methylbenzene-1-sulfonyl chloride exhibited IC50 values in the low micromolar range . This suggests a promising therapeutic index for further development.

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